Bienvenue dans la boutique en ligne BenchChem!

2,5-Dichloropyrido[4,3-D]pyrimidine

Synthetic methodology Regioselective functionalization Medicinal chemistry building blocks

2,5-Dichloropyrido[4,3-D]pyrimidine (CAS 1393561-20-0, C₇H₃Cl₂N₃, MW 200.02 g/mol) is a dihalogenated bicyclic heteroaromatic building block belonging to the pyrido[4,3-d]pyrimidine class. The scaffold comprises a pyridine ring fused to a pyrimidine ring, with chlorine atoms occupying the C2 position (pyrimidine ring) and the C5 position (pyridine ring).

Molecular Formula C7H3Cl2N3
Molecular Weight 200.02 g/mol
Cat. No. B14044407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloropyrido[4,3-D]pyrimidine
Molecular FormulaC7H3Cl2N3
Molecular Weight200.02 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=CN=C(N=C21)Cl)Cl
InChIInChI=1S/C7H3Cl2N3/c8-6-4-3-11-7(9)12-5(4)1-2-10-6/h1-3H
InChIKeyZFRVQOBECGHDOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloropyrido[4,3-D]pyrimidine: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


2,5-Dichloropyrido[4,3-D]pyrimidine (CAS 1393561-20-0, C₇H₃Cl₂N₃, MW 200.02 g/mol) is a dihalogenated bicyclic heteroaromatic building block belonging to the pyrido[4,3-d]pyrimidine class [1]. The scaffold comprises a pyridine ring fused to a pyrimidine ring, with chlorine atoms occupying the C2 position (pyrimidine ring) and the C5 position (pyridine ring) [2]. Its computed properties include XLogP3 = 2.4, topological polar surface area (TPSA) = 38.7 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1], placing it within favorable drug-like and CNS-accessible chemical space. The compound is commercially available at ≥98% purity with batch-specific NMR, HPLC, and GC characterization .

Why Generic Pyridopyrimidine Isomer Substitution Fails: The Critical Role of 2,5-Dichloro Regiochemistry


Interchanging 2,5-dichloropyrido[4,3-d]pyrimidine with its isomeric dichloropyridopyrimidines—such as 2,4-dichloropyrido[4,3-d]pyrimidine (Cl at C2 and C4 on the pyrimidine ring) or 5,7-dichloropyrido[4,3-d]pyrimidine (Cl at C5 and C7 on the pyridine ring)—is not chemically equivalent. Each isomer presents a fundamentally different reactivity gradient: the 2,4-isomer directs initial nucleophilic displacement to C4 over C2 [1], whereas the 5,7-isomer shows preferential reactivity at C5 over C7 toward both SNAr and Pd-catalyzed cross-coupling [2]. The 2,5-dichloro pattern is distinct in that it distributes the two leaving groups across separate rings, offering orthogonal activation that no single-ring dichloro isomer can replicate [3]. Substituting any other isomer alters the sequential derivatization logic, potentially compromising synthetic efficiency, regiochemical fidelity, and the accessible chemical space of downstream libraries.

Quantitative Differentiation Evidence: 2,5-Dichloropyrido[4,3-D]pyrimidine Versus Closest Analogs


Regioselective Reactivity Comparison: 2,5-Dichloro vs. 5,7-Dichloro and 2,4-Dichloro Isomers of Pyrido[4,3-d]pyrimidine

The 2,5-dichloropyrido[4,3-d]pyrimidine isomer distributes its two chlorine leaving groups across two distinct rings—C2 on the electron-deficient pyrimidine ring and C5 on the pyridine ring—creating an inherent orthogonality not available to the 2,4-dichloro isomer (both Cl on the pyrimidine ring) or the 5,7-dichloro isomer (both Cl on the pyridine ring). In the 5,7-dichloro system, the chlorine at C5 is experimentally more reactive than C7 toward both Pd-catalyzed cross-coupling and SNAr, enabling sequential C5-then-C7 derivatization [1][2]. In the 2,4-dichloro system, C4 is preferentially displaced over C2 under standard SNAr conditions [3]. The 2,5-dichloro pattern extends this sequential logic across the ring-fusion boundary: the electronic disparity between C2 (adjacent to two pyrimidine nitrogens) and C5 (peri to the pyridine N) is predicted to be greater than the intra-ring C5/C7 or C4/C2 gradients, offering a wider reactivity window for chemoselective transformations.

Synthetic methodology Regioselective functionalization Medicinal chemistry building blocks

Physicochemical Profile Benchmarking: 2,5-Dichloro vs. 2,4-Dichloro Pyrido[4,3-d]pyrimidine

Despite their isomeric relationship, 2,5-dichloropyrido[4,3-d]pyrimidine and 2,4-dichloropyrido[4,3-d]pyrimidine exhibit identical computed bulk physicochemical parameters: MW 200.02 g/mol, XLogP3 2.4, TPSA 38.7 Ų, 0 HBD, 3 HBA, and 0 rotatable bonds [1][2]. Both comply with Lipinski's Rule of Five and fall within the favorable CNS multiparameter optimization (MPO) space (MW < 400, TPSA < 90 Ų, LogP 1–5). The differentiation resides not in bulk properties but in the distinct electronic environments of the chlorine-bearing carbon atoms: C2 experiences the combined electron-withdrawing effect of N1 and N3 (pyrimidine), while C5 is influenced by the peri-pyridine nitrogen (N6) and the fused pyrimidine ring, resulting in different leaving-group abilities and cross-coupling reactivity even though the global descriptors are identical .

Drug-likeness CNS drug design Physicochemical profiling

Commercial Purity and Batch-Level Characterization: 2,5-Dichloropyrido[4,3-D]pyrimidine

2,5-Dichloropyrido[4,3-D]pyrimidine is commercially supplied at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of characterization exceeds the typical ≥95% purity threshold offered for many niche heterocyclic building blocks and reduces the risk of introducing unidentified impurities that could compromise downstream reactions—particularly metal-catalyzed cross-couplings where halide-containing contaminants can poison palladium catalysts. The availability of per-batch spectral data enables direct lot-to-lot reproducibility assessment, a critical factor for medicinal chemistry programs progressing from hit-to-lead optimization into preclinical candidate synthesis .

Procurement quality assurance Building block characterization Reproducibility

Kinase Inhibitory Activity of Pyrido[4,3-d]pyrimidine Derivatives: Comparative Potency Within the Scaffold Class

Derivatives synthesized from the pyrido[4,3-d]pyrimidine scaffold—for which 2,5-dichloropyrido[4,3-d]pyrimidine serves as a key dihalogenated intermediate—have demonstrated potent FLT3 kinase inhibition and antiproliferative activity in acute myeloid leukemia (AML) cell lines. In a systematic study, compound 25 exhibited FLT3-ITD IC₅₀ = 1.907 μM and GI₅₀ values of 6.560–9.530 μM across a panel of six AML cell lines (MV4-11, MOLM-13, SEM, CEM, NOMO-1, K562), whereas compound 23 showed FLT3-ITD IC₅₀ > 20 μM and compound 24 showed IC₅₀ > 20 μM with GI₅₀ > 10 μM across all tested lines [1]. This >10-fold potency difference between structurally distinct derivatives highlights the sensitivity of biological activity to the substitution pattern introduced via the dichloro intermediate—underscoring the importance of selecting a building block with the correct regiochemistry to access the most active analogs.

Kinase inhibition FLT3 Antiproliferative activity Acute myeloid leukemia

CYP51 Inhibition and Antifungal Efficacy: Pyrido[4,3-d]pyrimidine Derivatives vs. Epoxiconazole

Pyrido[4,3-d]pyrimidine derivatives—accessible via regioselective elaboration of 2,5-dichloropyrido[4,3-d]pyrimidine—have been evaluated as sterol 14α-demethylase (CYP51) inhibitors and compared directly with the commercial triazole fungicide epoxiconazole. Compounds 2l, 2m, 4f, and 4g exhibited EC₅₀ values of 0.191, 0.487, 0.369, and 0.586 μg/mL against Botrytis cinerea, respectively, compared with epoxiconazole at 0.670 μg/mL [1]. Against the isolated CYP51 enzyme, the same compounds showed IC₅₀ values of 0.219, 0.602, 0.422, and 0.726 μg/mL, versus epoxiconazole at 0.802 μg/mL [1]. The most potent compound (2l) demonstrated a 3.5-fold improvement in cellular EC₅₀ and a 3.7-fold improvement in enzymatic IC₅₀ over the commercial standard. Molecular dynamics simulations further indicated that compounds 2l and 4f possess stronger binding affinity to CYP51 than epoxiconazole [1].

Antifungal agents Sterol 14α-demethylase (CYP51) Structure–activity relationship Agricultural fungicides

Pim1 Kinase Binding Mode Differentiation: Pyrido[4,3-d]pyrimidine vs. Other Kinase Inhibitor Scaffolds

A pyrido[4,3-d]pyrimidine-derived inhibitor (SKI-O-068) exhibited an IC₅₀ of 123 ± 14 nM against Pim1 kinase and was shown by X-ray crystallography to adopt an unusual binding mode in the Pim1 active site that differs from those observed with other scaffold inhibitor-bound Pim1 structures [1][2]. This crystallographically validated binding mode differentiation is scaffold-intrinsic—it arises from the specific geometry and hydrogen-bonding presentation of the pyrido[4,3-d]pyrimidine core—and cannot be replicated by isomeric pyridopyrimidine scaffolds (e.g., pyrido[3,4-d]pyrimidine or pyrido[2,3-d]pyrimidine). The unique binding mode suggests potential for selectivity advantages over inhibitors built on more common kinase inhibitor cores, although direct selectivity panel data vs. isomeric scaffolds has not been reported.

Kinase inhibitor Pim1 X-ray crystallography Unique binding mode

High-Impact Application Scenarios for 2,5-Dichloropyrido[4,3-D]pyrimidine Based on Quantitative Differentiation Evidence


Sequential Ring-Orthogonal Library Synthesis for Kinase Inhibitor SAR Campaigns

For medicinal chemistry teams pursuing kinase inhibitor SAR, 2,5-dichloropyrido[4,3-d]pyrimidine enables a two-step sequential diversification strategy where the first functionalization selectively addresses one ring (e.g., C2 on the pyrimidine ring via SNAr with amine nucleophiles) and the second addresses the other ring (C5 on the pyridine ring via Pd-catalyzed cross-coupling). This ring-orthogonal approach is structurally impossible with 2,4-dichloro or 5,7-dichloro isomers, which confine both diversification steps to a single ring. The resulting libraries access a chemical space that has yielded FLT3 inhibitors with IC₅₀ values as low as 1.907 μM and sub-micromolar CYP51 inhibitors that outperform epoxiconazole by 3.5-fold in cellular assays [1][2].

CYP51-Targeted Antifungal Agent Development with Validated Superiority Over Commercial Standards

Agrochemical and antifungal drug discovery programs targeting sterol 14α-demethylase (CYP51) can use 2,5-dichloropyrido[4,3-d]pyrimidine as the starting scaffold to access derivatives that have already demonstrated 3.5–3.7-fold improvement in both cellular EC₅₀ and enzymatic IC₅₀ over the commercial fungicide epoxiconazole [1]. The availability of X-ray crystal structures for key analogs (compounds 2c and 4f) provides a structural foundation for rational, structure-based optimization [1]. The consistent superiority of four independently characterized analogs over the commercial benchmark reduces the risk of false-positive advancement in hit-to-lead progression.

Structure-Based Design of Pim1-Selective Kinase Inhibitors Exploiting a Validated Unique Binding Mode

Programs targeting Pim1 kinase for oncology indications can leverage the crystallographically validated unique binding mode of pyrido[4,3-d]pyrimidine-based inhibitors (PDB 4JX3, IC₅₀ = 123 ± 14 nM) [1]. The scaffold-induced binding pose differences relative to other kinase inhibitor chemotypes offer a rational basis for designing Pim1-selective inhibitors with potentially reduced polypharmacology. The 2,5-dichloro intermediate provides the synthetic entry point for systematic exploration of vectors that interact with the distinctive Pim1 active-site residues identified in the co-crystal structure [2].

CNS-Penetrant Probe and Lead Generation Leveraging Favorable Physicochemical Parameters

With MW 200.02 g/mol, XLogP3 2.4, TPSA 38.7 Ų, 0 HBD, and 3 HBA, 2,5-dichloropyrido[4,3-d]pyrimidine resides within the favorable CNS MPO (multiparameter optimization) space [1]. The absence of hydrogen bond donors and the low TPSA predict good passive blood–brain barrier permeability. The two chlorine handles allow modular introduction of amine-bearing solubilizing groups (at C2) and aromatic/heteroaromatic pharmacophore elements (at C5) without compromising the CNS-favorable core properties. This makes the compound a strategically advantageous starting point for CNS kinase inhibitor or PDE4 inhibitor probe development [2].

Quote Request

Request a Quote for 2,5-Dichloropyrido[4,3-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.